FNC-TP Trisodium Demonstrates 2- to 4-Fold Higher Intracellular Retention in HIV-1 Target Cells Versus Other Cell Types
In vitro pharmacokinetic studies comparing FNC-TP retention across cell types reveal that FNC-TP trisodium exhibits a 2- to 4-fold greater retention in HIV-1 target cells compared to other cell types [1]. This selective accumulation and prolonged retention in the primary sites of HIV-1 replication is a distinguishing feature not uniformly observed with other NRTI-TPs, and underlies the long-lasting anti-HIV-1 effect of its parent compound, FNC [1].
| Evidence Dimension | Intracellular retention of FNC-TP in HIV-1 target cells vs. other cell types |
|---|---|
| Target Compound Data | 2- to 4-fold higher retention in HIV-1 target cells |
| Comparator Or Baseline | Retention in other (non-HIV-1 target) cell types (baseline = 1x) |
| Quantified Difference | 2- to 4-fold higher |
| Conditions | In vitro; FNC (0.1-10 nM) treatment for 24-240 hours; measurement of intracellular FNC-TP levels |
Why This Matters
This preferential accumulation indicates a potential for enhanced efficacy and a longer duration of action in HIV-1 relevant models, reducing the need for frequent dosing in experimental systems.
- [1] Sun L, Peng Y, Yu W, Zhang Y, Liang L, Song C, Hou J, Qiao Y, Wang Q, Chen J, Wu M, Zhang D, Li E, Han Z, Zhao Q, Jin X, Zhang B, Huang Z, Zhao J, Ju B, Chen L, Zhang Y, Zheng J, Chang J. Mechanistic Insight into Antiretroviral Potency of 2'-Deoxy-2'-β-fluoro-4'-azidocytidine (FNC) with a Long-Lasting Effect on HIV-1 Prevention. J Med Chem. 2020 Aug 13;63(15):8554-8566. View Source
